N-(4-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[2-(tert-butylsulfanylmethyl)piperidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-14(22)20-16-10-8-15(9-11-16)18(23)21-12-6-5-7-17(21)13-24-19(2,3)4/h8-11,17H,5-7,12-13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVYUPVDCFVYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2CSC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine
The introduction of the tert-butylthio methyl group at the 2-position of piperidine is achieved through nucleophilic substitution. Starting with 2-(bromomethyl)piperidine , reaction with tert-butylthiol in the presence of a base (e.g., potassium carbonate) affords the thioether derivative.
Reaction Conditions :
Boc Protection of Piperidine
To prevent undesired side reactions during subsequent steps, the piperidine nitrogen is protected as a tert-butyloxycarbonyl (Boc) derivative. Treatment with di-tert-butyl dicarbonate in dichloromethane (DCM) under basic conditions (triethylamine) yields tert-butyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate .
Generation of Piperidine-1-Carboxylic Acid
Deprotection and Carbonylation
The Boc group is removed using trifluoroacetic acid (TFA) in DCM, regenerating the free amine. Subsequent reaction with triphosgene in tetrahydrofuran (THF) converts the amine to the corresponding piperidine-1-carbonyl chloride .
Optimization Notes :
- Excess triphosgene (1.5 equiv) ensures complete conversion.
- Reaction progress is monitored via TLC (Rf = 0.3 in hexane:ethyl acetate, 3:1).
Synthesis of 4-Acetamidoaniline
Acetylation of 4-Nitroaniline
4-Nitroaniline is acetylated using acetic anhydride in pyridine, yielding 4-nitroacetanilide . Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 4-acetamidoaniline .
Critical Parameters :
Amide Coupling and Final Assembly
HBTU/HOBt-Mediated Coupling
The piperidine-1-carbonyl chloride is coupled with 4-acetamidoaniline using hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA) .
Reaction Setup :
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: DCM/methanol, 95:5) and characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.15 (s, 3H, acetyl), 3.45–3.60 (m, 2H, piperidine CH₂).
- HRMS : [M+H]⁺ calculated for C₂₀H₂₉N₂O₂S: 385.1921; found: 385.1918.
Alternative Synthetic Routes
Reductive Amination Approach
An alternative pathway involves reductive amination of 4-acetamidobenzaldehyde with 2-((tert-butylthio)methyl)piperidine using sodium cyanoborohydride . However, this method yields <30% due to steric hindrance.
Solid-Phase Synthesis
Immobilization of the piperidine derivative on Wang resin enables iterative coupling and deprotection steps, though scalability remains a limitation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| HBTU/HOBt Coupling | 62–68 | 95 | High reproducibility |
| Reductive Amination | <30 | 85 | Fewer steps |
| Solid-Phase | 45–50 | 90 | Ease of purification |
Mechanistic Insights and Side Reactions
- Thioether Oxidation : The tert-butylthio group is susceptible to oxidation under acidic conditions, necessitating inert atmospheres during coupling.
- Amide Racemization : Prolonged reaction times (>24 hours) lead to partial racemization at the piperidine stereocenter, mitigated by low-temperature coupling.
Industrial Scalability and Cost Considerations
- Cost Drivers : tert-Butylthiol (~$120/g) and HBTU (~$90/g) contribute significantly to production costs.
- Solvent Recovery : DCM and THF are recycled via distillation, reducing waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-(4-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)phenyl)acetamide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The tert-butylthio group may interact with thiol groups in proteins, while the piperidine ring can modulate receptor activity. The phenyl group may facilitate binding to hydrophobic pockets in enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares key features with several analogs documented in chemical databases:
Compound A : N-(4-hydroxyphenyl)acetamide (CAS not specified)
- Structure : A simpler analog lacking the piperidine and tert-butylthio groups, instead featuring a hydroxyl group on the phenyl ring.
- Relevance: Widely studied (289,000+ references) as a precursor in drug synthesis and known for analgesic and antipyretic properties .
- Key Difference : The hydroxyl group in Compound A enhances water solubility but reduces membrane permeability compared to the tert-butylthio group in the target compound, which likely improves lipophilicity and CNS penetration.
Compound B : 4-Piperidinecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]-1-(2-thienylcarbonyl) (CAS 1014577-25-3)
- Structure : Shares the piperidinecarboxamide backbone but replaces tert-butylthio with a thienylcarbonyl group and incorporates a diazenylphenyl moiety.
Compound C : 2-(4-tert-butylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide (CAS 445409-24-5)
- Structure: Contains a tert-butylphenoxy group and a piperidinylsulfonyl substituent.
- Molecular Formula : C23H30N2O4S (MW 430.56) .
- Relevance : The sulfonyl group in Compound C enhances electronegativity and hydrogen-bond acceptor capacity, contrasting with the carbonyl group in the target compound.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~435 (estimated) | ~151 | ~434 (calculated) | 430.56 |
| Key Functional Groups | tert-butylthio, amide | Hydroxyl, amide | Thienyl, diazenyl | tert-butylphenoxy, sulfonyl |
| Lipophilicity (LogP) | High (tert-butylthio) | Moderate (hydroxyl) | Moderate (thienyl) | High (phenoxy) |
| Solubility | Likely low (lipophilic) | High (polar hydroxyl) | Moderate | Low (sulfonyl) |
Biological Activity
N-(4-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)phenyl)acetamide, a compound with the CAS number 2034569-31-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 352.5 g/mol. The structure consists of a piperidine ring substituted with a tert-butylthio group and an acetamide moiety, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that piperidine derivatives, including those similar to this compound, exhibit significant antimicrobial properties. For instance, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against Mycobacterium tuberculosis, indicating strong activity against resistant strains .
| Compound | MIC (µg/mL) | Activity Against Resistant Strain |
|---|---|---|
| Compound A | 2 | Yes |
| Compound B | 4 | Yes |
| This compound | TBD | TBD |
Cytotoxicity
The cytotoxic effects of this compound were assessed using the HaCaT cell line, demonstrating a selective index (SI) greater than 1.0, suggesting low toxicity to non-cancerous cells . The half-maximal inhibitory concentration (IC50) values were significantly higher than the MICs for antimicrobial activity, confirming its potential as a therapeutic agent without substantial cytotoxic risk.
Study on Piperidinothiosemicarbazones
A comparative study involving piperidinothiosemicarbazones highlighted that modifications in the piperidine structure could enhance antimicrobial efficacy while reducing cytotoxicity. The findings suggest that compounds with similar structural features to this compound could be optimized for better performance against M. tuberculosis .
Screening for Orexin Receptor Agonist Activity
Another investigation focused on substituted piperidine compounds revealed that certain derivatives exhibited orexin type 2 receptor agonist activity. This activity is crucial for developing treatments for conditions like narcolepsy and obesity, suggesting that this compound might have broader implications in neuropharmacology .
Q & A
Q. How can researchers optimize the synthesis of N-(4-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)phenyl)acetamide?
Answer: Synthesis optimization involves multi-step reactions, including:
- Coupling reactions (e.g., amide bond formation between piperidine and phenylacetamide moieties) .
- Purification techniques (e.g., column chromatography or recrystallization) to isolate intermediates and final products .
- Reaction condition tuning : Temperature (60–80°C for amidation), solvent polarity (DMF or THF), and catalyst selection (e.g., HATU for efficient coupling) .
Critical parameters include monitoring reaction progress via TLC and ensuring anhydrous conditions for sulfur-containing intermediates .
Q. What analytical methods are critical for structural characterization of this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., tert-butylthio and piperidine groups) and detects impurities .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
- HPLC : Quantifies purity (>95% for biological assays) .
Q. What preliminary assays evaluate its biological activity?
Answer: Initial screening includes:
- Enzyme inhibition assays : Measure IC50 against targets (e.g., kinases or proteases) using fluorometric or colorimetric substrates .
- Cellular viability assays (e.g., MTT assay) to assess cytotoxicity in cancer or normal cell lines .
- Molecular docking : Predict binding affinity to receptors (e.g., GPCRs or ion channels) using AutoDock Vina .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?
Answer: SAR strategies involve:
- Substituent modification : Replace tert-butylthio with smaller alkylthio groups to reduce steric hindrance and enhance target binding .
- Bioisosteric replacements : Swap the piperidine ring with azetidine to optimize metabolic stability .
- In vitro assays : Compare modified analogs’ potency (IC50) and selectivity (e.g., kinase panel screening) .
Q. What mechanistic studies elucidate its interaction with biological targets?
Answer: Advanced methods include:
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) to purified proteins .
- X-ray crystallography : Resolve 3D structures of compound-target complexes to identify key binding residues .
- Molecular dynamics simulations : Predict conformational changes in targets upon binding (e.g., using GROMACS) .
Q. How should researchers address contradictions in reported biological data?
Answer: Conflicting results (e.g., varying IC50 values across studies) may arise from:
- Assay variability (e.g., buffer pH, ATP concentration in kinase assays) .
- Compound purity : Impurities >5% can skew activity; re-test with HPLC-validated samples .
- Cell line heterogeneity : Use isogenic cell lines and standardized protocols (e.g., CLIA-certified labs) .
Q. What strategies assess its chemical stability and reactivity?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation products .
- Reactivity profiling : Test compatibility with common reagents (e.g., NaBH4 for sulfide reduction) .
- Accelerated stability testing : Monitor decomposition via LC-MS over 1–3 months .
Q. How can in vivo efficacy and toxicity be systematically evaluated?
Answer:
- Pharmacokinetics (PK) : Administer orally or intravenously to rodents; measure plasma half-life (t1/2) and bioavailability using LC-MS/MS .
- Pharmacodynamics (PD) : Correlate plasma concentration with target modulation (e.g., biomarker inhibition in tumor tissue) .
- Toxicology : Conduct acute (14-day) and subchronic (90-day) studies to assess organ toxicity (histopathology) and maximum tolerated dose (MTD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
